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Compound of Interest

Compound Name: 1,3,5-Triazinane

Cat. No.: B094176 Get Quote

A comprehensive comparison of modern analytical techniques for the structural elucidation and

purity assessment of 1,3,5-triazinane derivatives, complete with experimental data and

detailed protocols for researchers, scientists, and drug development professionals.

The 1,3,5-triazinane ring system is a key pharmacophore in a diverse range of biologically

active compounds. Its derivatives have garnered significant attention in medicinal chemistry

due to their potential as antimicrobial, anticancer, and antiviral agents.[1] Robust and reliable

analytical methodologies are therefore paramount for the synthesis, characterization, and

quality control of these promising therapeutic candidates. This guide provides a comparative

overview of the most common analytical techniques employed for the characterization of 1,3,5-
triazinane derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance

Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass

Spectrometry (MS), and X-ray Crystallography.

Spectroscopic and Chromatographic Fingerprinting
The choice of analytical technique is dictated by the specific information required, such as

structural confirmation, purity assessment, or the determination of physicochemical properties.

The following sections detail the principles, experimental considerations, and comparative data

for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Molecular Skeleton
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NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of 1,3,5-
triazinane derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of individual atoms, allowing for the unambiguous assignment of the

molecular structure.

Key Observables:

¹H NMR: The chemical shifts of the methylene protons on the triazinane ring typically appear

in the range of 4.0-5.0 ppm, influenced by the nature of the N-substituents. Protons on the N-

substituents will have characteristic chemical shifts depending on their electronic

environment.

¹³C NMR: The carbon atoms of the triazinane ring resonate in the range of 70-80 ppm. The

chemical shifts of the substituent carbons provide valuable information for confirming the

overall structure.

Comparative NMR Data for Selected 1,3,5-Triazinane Derivatives:

Validation & Comparative
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Compound Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Reference

2-(2-

Benzylidenehydr

azinyl)-4,6-

di(piperidin-1-

yl)-1,3,5-triazine

DMSO-d₆

1.45 (s, 4H), 1.56

(s, 2H), 3.67 (s,

12H), 7.29–7.38

(m, 3H), 7.57 (d,

4H), 8.02 (s, 1H),

10.61 (s, 1H)

24.4, 25.4, 43.4,

126.2, 128.7,

128.8, 135.2,

141.0, 164.2,

164.5

[2]

4-(4-(2-

Benzylidenehydr

azinyl)-6-

(piperidin-1-

yl)-1,3,5-triazin-

2-yl)morpholine

DMSO-d₆

1.44 (s, 4H), 1.56

(s, 2H), 3.53–

3.67 (m, 12H),

7.28–7.38 (m,

3H), 7.59(d, 2H),

8.03 (s, 1H),

10.68 (s, 1H)

24.4, 25.4, 43.2,

43.5, 66.1,

126.3, 128.7,

128.9, 135.1,

141.3, 164.2,

164.9

[2]

2-(4,6-

Dimethoxy-1,3,5-

triazin-2-

ylamino)acetic

acid

DMSO-d₆

3.80 (s, 3H), 3.83

(s, 3H), 3.91 (d,

2H), 8.13 (t, 1H)

40.67, 54.63,

54.75, 168.56,

171.8, 172.25,

172.36

[3]

2-(4,6-

Dimethoxy-1,3,5-

triazin-2-

ylamino)propanoi

c acid

DMSO-d₆

1.35 (d, 3H),

3.80 (s, 3H), 3.83

(s, 3H), 4.34

(quint, 1H), 8.20

(d, 1H)

17.30, 49.86,

54.63, 54.75,

167.86, 172.26,

174.85

[3]

N²-(2-(1H-indol-

3-yl)ethyl)-N⁴-

phenethyl-1,3,5-

triazine-2,4,6-

triamine

Hydrochloride

MeOD

7.56 (d, 1H),

7.35 (d, 1H),

7.32 – 7.15 (m,

5H), 7.09 (dd,

2H), 6.98 (dt,

1H), 3.79 – 3.66

(m, 2H), 3.59 (dt,

2H), 3.07 (br s,

2H), 2.87 (dt, 2H)

Not Available [4]
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High-Performance Liquid Chromatography (HPLC):
Assessing Purity and Quantity
HPLC is the workhorse for purity assessment and quantification of 1,3,5-triazinane derivatives.

Reversed-phase chromatography using C18 columns is the most common approach, offering

excellent separation based on the hydrophobicity of the analytes.

Key Parameters:

Stationary Phase: C18-bonded silica is the most widely used stationary phase for the

separation of 1,3,5-triazinane derivatives.[5]

Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and water

or a buffer is commonly employed. The organic modifier content is adjusted to achieve

optimal retention and separation.[5]

Detection: UV detection is frequently used, as the triazine ring and any aromatic substituents

exhibit chromophores.

Comparative HPLC Data for Selected 1,3,5-Triazine Derivatives:

Validation & Comparative

Check Availability & Pricing
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Compound
Class

Column Mobile Phase
Retention Time
(min)

Reference

Triazine

Herbicides

Accucore™ C18,

2.6 µm, 100 x

2.1 mm

Gradient:

Water/Acetonitril

e

< 3.0 Not specified

6-Chloro-1,3,5-

triazines

ZORBAX Eclipse

C18, 1.8 µm, 2.1

x 50 mm

Isocratic:

Methanol/Water

or

Acetonitrile/Wate

r

Varies with

substituent and

mobile phase

composition

[5]

Morpholine-

functionalized

1,3,5-triazines

Phenomenex

XB-C18, 1.7 µm,

50 x 2.1 mm

Gradient: Water

(0.01%

HCOOH)/Methan

ol (0.01%

HCOOH)

Varies with

substituent
[6]

Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule. For 1,3,5-triazinanes, FTIR is particularly useful for

confirming the presence of the triazinane ring and identifying the nature of the N-substituents.

Key Vibrational Bands:

Triazine Ring Vibrations: The 1,3,5-triazine ring exhibits characteristic absorption bands in

the fingerprint region, typically around 1550-1400 cm⁻¹.[7]

C-N Stretching: The stretching vibrations of the C-N bonds within the ring and to the

substituents are also observed.

N-H Stretching: For derivatives with N-H bonds, a characteristic stretching vibration is

observed in the region of 3300-3500 cm⁻¹.
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Substituent Vibrations: The characteristic absorption bands of the functional groups on the

N-substituents (e.g., C=O, aromatic C=C) can be readily identified.

Characteristic FTIR Absorption Bands for 1,3,5-Triazinane Derivatives:

Functional Group
Absorption Range
(cm⁻¹)

Intensity Reference

Triazine Ring (in-plane

vibration)
~1550 Strong [7]

Triazine Ring ~1470 Strong [7]

Triazine Ring ~810 Strong [8]

N-H Stretch 3300 - 3500 Medium General

C=N Stretch (in

hydrazone

derivatives)

1536 - 1581 Medium [2]

C=C Stretch

(aromatic)
1440 - 1516 Medium [2]

C-O Stretch (in

methoxy derivatives)
~1300 Strong [8]

C-H Stretch (aromatic) 3000 - 3100 Medium General

C-H Stretch (aliphatic) 2850 - 3000 Medium General

Mass Spectrometry (MS): Determining Molecular Weight
and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of 1,3,5-
triazinane derivatives and for obtaining structural information through the analysis of

fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are

commonly used ionization techniques.

Key Information:
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Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable clues about

the structure of the molecule, particularly the nature and attachment of the substituents.

Common fragmentation pathways for 1,3,5-triazinanes involve cleavage of the N-substituent

bonds and fragmentation of the triazinane ring itself.

Common Fragmentation Patterns of 1,3,5-Triazinane Derivatives:

The fragmentation of 1,3,5-triazinanes is highly dependent on the nature of the N-substituents.

For N-alkyl derivatives, a common fragmentation is the loss of the alkyl group. For more

complex substituents, the fragmentation pattern can be more intricate, but often involves

characteristic losses that can be used for structural confirmation. The NIST Mass Spectrometry

Data Center provides a valuable resource for the mass spectra of various compounds,

including 1,3,5-triazine.[9]

X-ray Crystallography: The Definitive Solid-State
Structure
For crystalline 1,3,5-triazinane derivatives, single-crystal X-ray diffraction provides the most

definitive and detailed three-dimensional structural information, including bond lengths, bond

angles, and conformational details.

Key Data Obtained:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The dimensions of the basic repeating unit of the crystal.

Atomic Coordinates: The precise location of each atom in the unit cell, which allows for the

determination of the complete molecular structure.

Example Crystallographic Data for a 1,3,5-Triazinane Derivative:

For 5-Chloro-3-(2-(4-((4-Chlorophenyl)amino)-6-(piperidin-1-yl)-1,3,5-triazin-2-

yl)hydrazineylidene)indolin-2-One, the crystal system is triclinic with the space group P-1. The

Validation & Comparative
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unit cell parameters are a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°,

β = 107.959(4)°, and γ = 109.638(6)°.[10]

Experimental Workflows and Protocols
To ensure the acquisition of high-quality and reproducible data, it is essential to follow well-

defined experimental protocols.

General Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized 1,3,5-triazinane derivative.

Synthesis & Purification

Structural Characterization

Purity & Further Analysis

Synthesis of
1,3,5-Triazinane Derivative

Purification
(e.g., Recrystallization,

Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

FTIR Spectroscopy

Mass Spectrometry

HPLC Analysis X-ray Crystallography
(if crystalline)

Click to download full resolution via product page

A typical experimental workflow for 1,3,5-triazinane characterization.
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Detailed Experimental Protocols
Sample Preparation: Dissolve 5-10 mg of the 1,3,5-triazinane derivative in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse

angle, relaxation delay, number of scans). Subsequently, acquire the ¹³C NMR spectrum,

which may require a larger number of scans due to the lower natural abundance of the ¹³C

isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative

number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to

elucidate the molecular structure.

Sample Preparation: Prepare a stock solution of the 1,3,5-triazinane derivative in a suitable

solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL). Further dilute

the stock solution with the mobile phase to an appropriate concentration for analysis. Filter

the sample through a 0.45 µm syringe filter before injection.[4]

Instrument Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable

baseline is achieved. Set the column temperature and detector wavelength.

Data Acquisition: Inject a fixed volume of the sample solution onto the column. Record the

chromatogram.

Data Analysis: Identify the peak corresponding to the 1,3,5-triazinane derivative based on its

retention time. Determine the purity of the sample by calculating the peak area percentage.

For quantitative analysis, a calibration curve should be constructed using standard solutions

of known concentrations.
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Sample Preparation (KBr Pellet Method): Grind a small amount of the solid 1,3,5-triazinane
derivative with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition: Record the infrared spectrum over the desired wavenumber range (e.g.,

4000-400 cm⁻¹).

Spectral Analysis: Identify the characteristic absorption bands corresponding to the

functional groups present in the molecule.

Sample Preparation: Prepare a dilute solution of the 1,3,5-triazinane derivative in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrument Setup: Introduce the sample into the mass spectrometer via a suitable inlet

system (e.g., direct infusion for ESI, or coupled with a gas chromatograph for EI). Set the

ionization source parameters.

Data Acquisition: Acquire the mass spectrum over the desired mass-to-charge (m/z) range.

Spectral Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to obtain structural information.

Crystal Growth: Grow single crystals of the 1,3,5-triazinane derivative of suitable size and

quality, typically by slow evaporation of a saturated solution.

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

Data Collection: Place the mounted crystal in the X-ray diffractometer. Collect the diffraction

data by rotating the crystal in the X-ray beam.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

parameters and space group. Solve the crystal structure using direct methods or Patterson

methods. Refine the atomic positions and thermal parameters to obtain the final, accurate

molecular structure.
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Logical Relationship of Analytical Techniques
The following diagram illustrates the logical relationship and the type of information obtained

from each analytical technique in the characterization of 1,3,5-triazinane derivatives.

1,3,5-Triazinane
Derivative

NMR
(¹H, ¹³C)

Structural Elucidation
(Connectivity)
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Purity & Quantification

FTIR

Functional Groups

Mass Spectrometry
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3D Structure
(Solid State)

Confirms Structure
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Confirms Functional GroupsConfirms Solid-State vs.
Solution Structure

Click to download full resolution via product page
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Logical relationship of analytical techniques for 1,3,5-triazinane analysis.

Conclusion
The comprehensive characterization of 1,3,5-triazinane derivatives relies on the synergistic

application of multiple analytical techniques. NMR spectroscopy and mass spectrometry are

indispensable for unambiguous structural elucidation, while HPLC is the gold standard for

purity assessment and quantification. FTIR spectroscopy provides a rapid means of identifying

key functional groups, and X-ray crystallography offers the ultimate insight into the three-

dimensional molecular architecture in the solid state. By employing the methodologies and

comparative data presented in this guide, researchers can confidently and accurately

characterize novel 1,3,5-triazinane derivatives, paving the way for their further development in

various scientific and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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